molecular formula C13H17NO2 B8383914 6-(bicyclo[2.2.1]heptan-2-yl)-1-hydroxy-4-methylpyridin-2(1H)-one

6-(bicyclo[2.2.1]heptan-2-yl)-1-hydroxy-4-methylpyridin-2(1H)-one

Cat. No. B8383914
M. Wt: 219.28 g/mol
InChI Key: WBXDEEFCGDIKFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06534528B1

Procedure details

1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone, 1-hydroxy-4-methyl-6-n-hexyl, -6-iso-hexyl-, 6-n-heptyl- or -6-isoheptyl-2-pyridone, 1-hydroxy-4-methyl-6-octyl- or -6-isooctyl-2-pyridone, in particular 1-hydroxy-4-methyl-6-cyclohexylmethyl- or 6-cyclohexylethyl-2-pyridone, it being possible for the cyclohexyl radical in each case also to carry a methyl radical, 1-hydroxy-4-methyl-6-(2-bicyclo[2,2,1]heptyl)-2-pyridone, 1-hydroxy-3,4-dimethyl-6-benzyl- or -6-dimethylbenzyl-2-pyridone or 1-hydroxy-4-methyl-6-(β-phenylethyl-2-pyridone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6-n-heptyl- or -6-isoheptyl-2-pyridone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1-hydroxy-4-methyl-6-octyl- or -6-isooctyl-2-pyridone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cyclohexyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
methyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
1-hydroxy-3,4-dimethyl-6-benzyl- or -6-dimethylbenzyl-2-pyridone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
1-hydroxy-4-methyl-6-cyclohexylmethyl- or 6-cyclohexylethyl-2-pyridone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
ON1C(CC(C)CC(C)(C)C)=CC(C)=CC1=O.[OH:18][N:19]1[C:24]([CH:25]2[CH2:30][CH:29]3C[CH:26]2[CH2:27][CH2:28]3)=[CH:23][C:22]([CH3:32])=[CH:21][C:20]1=[O:33].C1(CCC2C(=O)NC=CC=2)C=CC=CC=1>>[OH:18][N:19]1[C:24]([CH:25]2[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]2)=[CH:23][C:22]([CH3:32])=[CH:21][C:20]1=[O:33]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(C=C(C=C1CC(CC(C)(C)C)C)C)=O
Step Two
Name
6-n-heptyl- or -6-isoheptyl-2-pyridone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
1-hydroxy-4-methyl-6-octyl- or -6-isooctyl-2-pyridone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
cyclohexyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
methyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(C=C(C=C1C1C2CCC(C1)C2)C)=O
Step Seven
Name
1-hydroxy-3,4-dimethyl-6-benzyl- or -6-dimethylbenzyl-2-pyridone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCC=1C(NC=CC1)=O
Step Nine
Name
1-hydroxy-4-methyl-6-cyclohexylmethyl- or 6-cyclohexylethyl-2-pyridone
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ON1C(C=C(C=C1C1CCCCC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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